molecular formula C9H14Cl2N2O B2830077 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride CAS No. 2580240-06-6

5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride

Cat. No. B2830077
CAS RN: 2580240-06-6
M. Wt: 237.12
InChI Key: ZSVPFIFZICYFSV-UHFFFAOYSA-N
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Description

The compound “5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride” is a chemical compound with a molecular weight of 171.63 . It is a white to yellow solid and is stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of azetidine derivatives has been described in various studies . One method involves the use of an appropriate N-heterocyclic compound, DBU, and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate . The mixture is dissolved in acetonitrile and stirred at 65°C for 4–16 hours . The reaction is then quenched by the addition of water and extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of “5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride” is represented by the linear formula C7H10ClN3 . The InChI code is 1S/C7H9N3.ClH/c1-6(2-8-1)7-3-9-5-10-4-7;/h3-6,8H,1-2H2;1H .


Physical And Chemical Properties Analysis

“5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride” is a white to yellow solid . It has a molecular weight of 171.63 and a linear formula of C7H10ClN3 . The compound is stored at temperatures between 2-8°C .

Scientific Research Applications

GABAergic Modulation

The compound shares structural similarities with 4-aminobutanoic acid (GABA), a neurotransmitter involved in inhibitory signaling within the central nervous system. As such, EN300-27721184 could serve as a structural analogue for GABA, potentially influencing GABAergic pathways .

Positive Allosteric Modulators of GABA A Receptors

EN300-27721184: derivatives, such as (3-Arylazetidin-3-yl)acetates, are utilized in the preparation of positive allosteric modulators targeting GABA A receptors. These modulators enhance the receptor’s response to GABA, impacting neuronal excitability .

Heterocyclic Amino Acid Derivatives

The synthesis of novel heterocyclic amino acid derivatives involves EN300-27721184 . Researchers achieve this through Suzuki–Miyaura cross-coupling reactions, leading to diverse compounds containing azetidine and oxetane rings. These derivatives can be further explored for various applications .

Structural Scaffold for Drug Design

The azetidine moiety within EN300-27721184 serves as a pharmacophore subunit. Researchers leverage this scaffold for designing novel drug candidates with specific biological activities. By modifying the compound, they explore its potential in drug discovery .

Characterization and Safety Assessment

Detailed characterization of EN300-27721184 involves techniques such as 1H-NMR, 13C-NMR, 15N-NMR, 19F-NMR spectroscopy, and high-resolution mass spectrometry (HRMS). Additionally, toxicity studies and safety assessments are crucial for its potential therapeutic use .

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include P280, P305+P351+P338 . It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information .

Future Directions

While specific future directions for “5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride” are not mentioned in the available resources, research into azetidine derivatives continues to be a field of interest due to their potential biological activities .

properties

IUPAC Name

5-(azetidin-3-yl)-2-methoxypyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-12-9-3-2-7(6-11-9)8-4-10-5-8;;/h2-3,6,8,10H,4-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVPFIFZICYFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride

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